2-Aminopyridine-4-carbaldehyde
Overview
Description
2-Aminopyridine-4-carbaldehyde is a heterocyclic organic compound featuring both an amino group and an aldehyde group attached to a pyridine ring
Mechanism of Action
Target of Action
2-Aminopyridine-4-carbaldehyde, a derivative of 2-Aminopyridine, is known for its role in the synthesis of diverse biological molecules . It is used as a pharmacophore against various biological targets . .
Mode of Action
The mode of action of 2-Aminopyridine derivatives has been studied extensively. For instance, 4-Aminopyridine, a related compound, is known to antagonize gain-of-function defects caused by variants in the KV1.2 subunit in vitro, by reducing current amplitudes and negative shifts of steady-state activation and increasing the firing rate of transfected neurons
Biochemical Pathways
2-aminopyridine derivatives are known to be involved in the synthesis of diverse biological molecules , suggesting that they may influence a variety of biochemical pathways.
Pharmacokinetics
2-aminopyridine is known for its simple design and low molecular weight, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
Result of Action
Related compounds such as 4-aminopyridine have shown promising results in treating conditions like kcna2-encephalopathy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compoundsIt is generally recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .
Biochemical Analysis
Biochemical Properties
2-Aminopyridine-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with primary amines, which are important intermediates in many biochemical processes . These Schiff bases can act as bioactive ligands, interacting with metal ions and other biomolecules to form complexes that exhibit various biological activities . The interactions of this compound with enzymes and proteins can influence their activity, stability, and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can interact with cellular receptors and enzymes, leading to changes in signal transduction pathways . These interactions can result in altered gene expression and metabolic activity, affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes . This can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . These threshold effects are important for determining the safe and effective dosage of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels in cells . The compound’s interactions with cofactors and other enzymes are also important for its metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters and can bind to proteins in the cytoplasm and other cellular compartments . This can affect its localization and accumulation within cells, influencing its biological activity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization can be influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific organelles, where it can exert its effects on cellular function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminopyridine-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-aminopyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various aldehydes or ketones, often under mild heating.
Major Products:
Oxidation: 2-Aminopyridine-4-carboxylic acid.
Reduction: 2-Aminopyridine-4-methanol.
Substitution: Schiff bases with varying substituents depending on the aldehyde or ketone used.
Scientific Research Applications
2-Aminopyridine-4-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Aminopyrimidine-4-carbaldehyde: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Amino-4-methylpyridine: Similar structure but with a methyl group instead of an aldehyde group.
Uniqueness: 2-Aminopyridine-4-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring, which imparts distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-aminopyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-3-5(4-9)1-2-8-6/h1-4H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZXDNKDMWICDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622207 | |
Record name | 2-Aminopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89640-61-9 | |
Record name | 2-Aminopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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